1-methanesulfonyl-4-(4-methanesulfonylpiperidine-1-carbonyl)piperidine
Description
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Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(4-methylsulfonylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5S2/c1-21(17,18)12-5-7-14(8-6-12)13(16)11-3-9-15(10-4-11)22(2,19)20/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJZMBMFKXBPQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Methanesulfonyl-4-(4-methanesulfonylpiperidine-1-carbonyl)piperidine is a complex organic compound with significant potential in pharmaceutical and biochemical research. Its unique structure, characterized by multiple sulfonyl groups and a piperidine core, suggests diverse biological activities, particularly in the context of enzyme inhibition and receptor interactions.
- Molecular Formula : C20H22N2O4S2
- Molecular Weight : 446.53 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl groups enhance its affinity for these targets, potentially leading to modulation of their activity. This interaction can trigger downstream signaling pathways that affect various biological processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of aggrecanases, enzymes implicated in osteoarthritis and other degenerative diseases. Inhibiting these enzymes can help preserve cartilage integrity and function .
- Receptor Binding : Preliminary studies suggest that the compound may also bind to certain receptors involved in pain and inflammation pathways, indicating potential applications in pain management therapies .
Case Studies and Research Findings
- Aggrecanase Inhibition : A series of studies have demonstrated that related sulfonamide compounds effectively inhibit aggrecanases. For instance, arylsulfonamide inhibitors have shown promise in preclinical models for treating osteoarthritis by preserving cartilage .
- Pharmaceutical Development : This compound serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders, where its ability to modulate neurotransmitter receptors is being explored .
- Biochemical Research : Studies have utilized this compound to investigate enzyme inhibition mechanisms, providing insights into biological pathways relevant to various diseases .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biological Activities
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonyl groups enhance its affinity for these targets, potentially leading to modulation of their activity. This interaction can trigger downstream signaling pathways that affect various biological processes.
Key Biological Activities
- Enzyme Inhibition :
- Receptor Binding :
- Preliminary studies suggest that the compound may also bind to certain receptors involved in pain and inflammation pathways, indicating potential applications in pain management therapies .
Aggrecanase Inhibition
A series of studies have demonstrated that related sulfonamide compounds effectively inhibit aggrecanases. For instance, arylsulfonamide inhibitors have shown promise in preclinical models for treating osteoarthritis by preserving cartilage .
Pharmaceutical Development
This compound serves as a key intermediate in synthesizing pharmaceuticals targeting neurological disorders, where its ability to modulate neurotransmitter receptors is being explored. Research indicates its potential role in developing treatments for conditions such as depression and anxiety .
Biochemical Research
Studies have utilized this compound to investigate enzyme inhibition mechanisms, providing insights into biological pathways relevant to various diseases. The compound's structural characteristics allow researchers to explore its interactions at a molecular level, enhancing our understanding of disease mechanisms .
Data Table: Summary of Biological Activities
Q & A
Q. What strategies mitigate off-target effects in kinase or CYP450 assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
